3-O-beta-D-Galactopyranosyl-D-glucopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

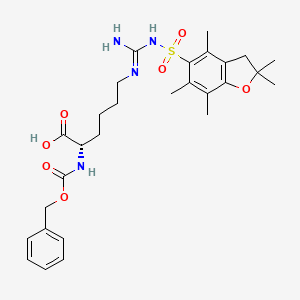

3-O-beta-D-Galactopyranosyl-D-glucopyranose is a type of oligosaccharide . It is also known by other synonyms such as Gal (b1-3)Glc, Beta-D-Galp- (1->3)-D-Glcp, and CHEBI:155526 . It has a molecular weight of 342.3 .

Molecular Structure Analysis

3-O-beta-D-Galactopyranosyl-D-glucopyranose contains a total of 46 bonds, including 24 non-H bonds, 4 rotatable bonds, 2 six-membered rings, 8 hydroxyl groups, 2 primary alcohols, 5 secondary alcohols, and 3 ethers .Physical And Chemical Properties Analysis

3-O-beta-D-Galactopyranosyl-D-glucopyranose is a white lyophilised solid . It has a molecular weight of 342.3 . It contains total 46 bond(s); 24 non-H bond(s), 4 rotatable bond(s), 2 six-membered ring(s), 8 hydroxyl group(s), 2 primary alcohol(s), 5 secondary alcohol(s), and 3 ether(s) .Scientific Research Applications

Application in Biotechnology

- Field : Biotechnology

- Summary : β-D-Galactosidases have been identified and extracted from yeasts, fungi, bacteria, and plants. They have both conventional (hydrolyzing activity) and nonconventional (non-hydrolytic activity) applications due to its transgalactosylation activity which produce high value-added oligosaccharides .

- Methods : The stable structure of psychrophile enzymes adjusts for the reduced kinetic energy at refrigerated temperature .

- Results : It may be beneficial in a wide variety of activities such as pasteurization of food, conversion of biomass, biological role of biomolecules, ambient biosensors, and phytoremediation .

Application in NMR Spectroscopy

- Field : NMR Spectroscopy

- Summary : Methyl 3-O-β-D-galactopyranosyl-β-D-galactopyranoside is a model compound for the study of galactopyranans by NMR spectroscopy .

- Methods : The compound is used for specificity studies of antigalactopyranan monoclonal antibodies .

- Results : The results of these studies are not specified in the source .

Application in Cell Culture

- Field : Cell Culture

- Summary : D-lactose, or Gal-beta-1,4-Glc4-O-beta-D-Galactopyranosyl-D-glucopyranose, is a disaccharide used as a nutrient in cell culture applications .

- Methods : The compound is added to the cell culture as a nutrient .

- Results : The results of these applications are not specified in the source .

Application in Cosmetics

- Field : Cosmetics

- Summary : D-Glycopyranosyl glycerols are common natural products and exhibit strong biological properties, notably as moisturizing agents in cosmetics .

- Methods : The chemo-enzymatic synthesis of three enantiopure 3-O-(β-D-glycopyranosyl)-sn-glycerols was efficiently performed using an original glycosidase from Dictyoglomus thermophilum .

- Results : Among them, the 3-O-(β-D-glucopyranosyl)-sn-glycerol exhibited a specific anti-fungus activity .

Application in Contact Lens Cleaning

- Field : Optometry

- Summary : Recently, psychrophile enzymes are also used in cleaning the contact lens .

- Methods : The stable structure of psychrophile enzymes adjusts for the reduced kinetic energy at refrigerated temperature .

- Results : The results of these applications are not specified in the source .

Application in Food Preservation

- Field : Food Science

- Summary : β-D-Galactosidases may be beneficial in a wide variety of activities such as pasteurization of food .

- Methods : The stable structure of psychrophile enzymes adjusts for the reduced kinetic energy at refrigerated temperature .

- Results : The results of these applications are not specified in the source .

Application in Foodstuffs and Healthcare Products

- Field : Food Science and Healthcare

- Summary : After removal of the lipidic part, they have already demonstrated efficient applications in foodstuffs, cosmetic and healthcare products .

- Methods : The chemical synthesis of GGs is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction and tedious chromatographic purifications .

- Results : The results of these applications are not specified in the source .

Application in Antitumor Medicines

- Field : Medicine

- Summary : They have already demonstrated efficient applications in antitumor medicines .

- Methods : The chemical synthesis of GGs is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction and tedious chromatographic purifications .

- Results : The results of these applications are not specified in the source .

Application in Inhibition of Epstein-Barr Virus Activation and Skin Cancer Promotion

- Field : Virology and Dermatology

- Summary : They have already demonstrated efficient applications in the inhibition of Epstein-Barr virus activation and skin cancer promotion .

- Methods : The chemical synthesis of GGs is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction and tedious chromatographic purifications .

- Results : The results of these applications are not specified in the source .

properties

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8-,9-,10+,11?,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-SFOYIGFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-beta-D-Galactopyranosyl-D-glucopyranose | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1458691.png)

![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)

![[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1458704.png)

![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)